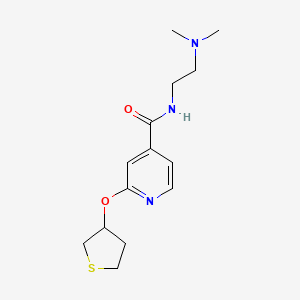

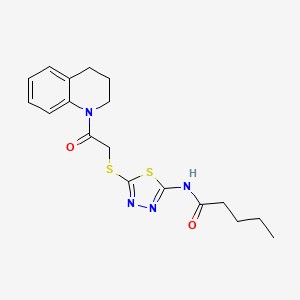

![molecular formula C16H17NO3 B2488464 N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034566-42-0](/img/structure/B2488464.png)

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexene derivatives, closely related to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, often involves catalytic processes or reactions that enable the formation of complex structures from simpler precursors. For instance, palladium-catalyzed three-component cyclization processes have been employed to synthesize cyclohexenecarboxamide derivatives, highlighting the versatility and efficiency of modern synthetic approaches in constructing complex molecular architectures (Yoon & Cho, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide reveals intricate details about their spatial arrangement and bonding patterns. X-ray crystallography provides deep insights into the crystal structure, showcasing interactions such as hydrogen bonding that stabilize the structure. For example, structural characterization of related cyclohexenecarboxamide derivatives through X-ray diffraction analysis offers valuable information on their conformation and intramolecular interactions (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Cyclohexene derivatives undergo a variety of chemical reactions, showcasing their reactivity and the influence of their structure on their chemical behavior. Phosphine-catalyzed annulations and reactions with carbon monoxide and arylhydrazines are notable examples, producing compounds with significant bioactivity and potential applications (Tran & Kwon, 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, as a specific compound, does not directly appear in the literature. However, related compounds and methodologies provide insights into potential research applications and chemical behaviors. For instance, the phosphine-catalyzed [4 + 2] annulations offer efficient syntheses of cyclohexenes, suggesting that similar catalytic processes might be applicable for synthesizing structurally related compounds like N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide (Y. S. Tran & O. Kwon, 2007). These methodologies highlight the compound's relevance in organic synthesis, particularly in the construction of complex cyclohexene frameworks.

Catalysis and Material Science

Research on Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone underlines the potential of similar compounds in catalysis and material science. The high selectivity and conversion rates achieved suggest that derivatives of cyclohexenecarboxamide could be explored as intermediates or catalysts in various chemical transformations (Yong Wang et al., 2011).

Pharmaceutical and Biological Research

Compounds structurally related to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide have been evaluated for their potential biological activities. For instance, certain cyclohexane-1-carboxamides have been studied as apoptosis inducers, suggesting that modifications to the cyclohexenecarboxamide backbone might yield new therapeutic agents with antitumor properties (W. H. Abd-Allah & Mohamed F Elshafie, 2018).

Anticonvulsant Properties

The development of enaminone derivatives for potential anticonvulsant applications highlights the broader relevance of cyclohexenecarboxamide derivatives in medicinal chemistry. Research focused on evaluating cyclic enaminones connected to substituted aromatic rings via a sp2 hybridized linker, leading to the synthesis of compounds with pharmacological responses in acute seizure models. This research avenue suggests the potential of N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide derivatives in the development of new anticonvulsant drugs (Isis J. Amaye et al., 2021).

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVGIDAVQLJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

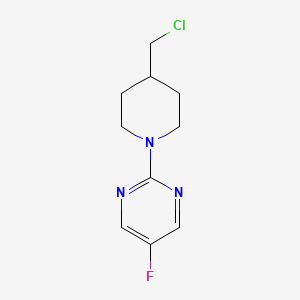

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

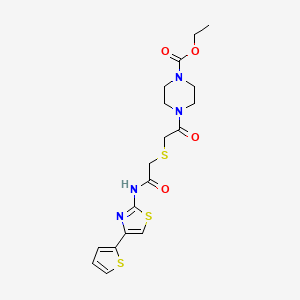

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

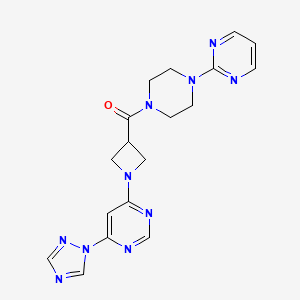

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)